molecular formula C14H10BrClN2O3 B3455653 N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide

N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide

Cat. No.: B3455653
M. Wt: 369.60 g/mol
InChI Key: CHCDVKOMSUQHRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-chloro-2-nitrobenzoic acid, followed by the bromination of 2-methylphenylamine. The final step involves the coupling of the brominated amine with the nitrated benzoic acid derivative under appropriate reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and bromination reactions, followed by efficient coupling processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Reduction: Formation of N-(4-bromo-2-methylphenyl)-4-chloro-2-aminobenzamide.

    Oxidation: Formation of N-(4-bromo-2-carboxyphenyl)-4-chloro-2-nitrobenzamide.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)benzamide
  • N-(4-chloro-2-methylphenyl)-4-nitrobenzamide
  • N-(4-bromo-2-methylphenyl)-4-chlorobenzamide

Uniqueness

N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O3/c1-8-6-9(15)2-5-12(8)17-14(19)11-4-3-10(16)7-13(11)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCDVKOMSUQHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2-methylphenyl)-4-chloro-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.